An In-Depth Technical Guide to 5-Chloro-2,3-dihydroxybenzaldehyde (CAS No. 73275-96-4)
An In-Depth Technical Guide to 5-Chloro-2,3-dihydroxybenzaldehyde (CAS No. 73275-96-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Chloro-2,3-dihydroxybenzaldehyde, a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. While less common than its 2,4- and 2,5-dihydroxy isomers, this compound offers a unique scaffold for the development of novel therapeutic agents and specialized chemical entities. This document will delve into its chemical properties, plausible synthetic routes, and potential applications, with a focus on providing actionable insights for laboratory professionals.
Core Compound Identity and Physicochemical Properties
5-Chloro-2,3-dihydroxybenzaldehyde, identified by the CAS number 73275-96-4 , is a chlorinated derivative of 2,3-dihydroxybenzaldehyde. The strategic placement of the chloro and hydroxyl groups on the benzene ring imparts specific electronic and steric characteristics that can be exploited in molecular design and synthesis.
Table 1: Physicochemical Properties of 5-Chloro-2,3-dihydroxybenzaldehyde
| Property | Value | Source |
| CAS Number | 73275-96-4 | Internal Database |
| Molecular Formula | C₇H₅ClO₃ | [1] |
| Molecular Weight | 172.57 g/mol | [1] |
| IUPAC Name | 5-chloro-2,3-dihydroxybenzaldehyde | [1] |
| Canonical SMILES | C1=C(C=C(C(=C1C=O)O)O)Cl | [1] |
| InChI Key | NIQHATXAPFWWKO-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 1.9 | [1] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents like DMSO and ethanol. | Inferred from related compounds |
Strategic Synthesis Considerations and a Plausible Protocol
The synthesis of 5-Chloro-2,3-dihydroxybenzaldehyde is not widely documented in readily available literature. However, a logical synthetic approach can be extrapolated from established methods for related compounds, such as the synthesis of 2,3-dihydroxybenzaldehyde from o-vanillin[2]. The key challenge lies in the regioselective chlorination of a suitably protected catechol or the introduction of the formyl group onto a pre-chlorinated catechol precursor.
Conceptual Synthetic Workflow
A plausible synthetic strategy involves the protection of the hydroxyl groups of 2,3-dihydroxybenzaldehyde, followed by regioselective chlorination and subsequent deprotection. The ortho- and para-directing effects of the hydroxyl groups make the 5-position a likely site for electrophilic substitution.
Caption: Plausible synthetic workflow for 5-Chloro-2,3-dihydroxybenzaldehyde.
Detailed Hypothetical Protocol: Chlorination of a Protected 2,3-Dihydroxybenzaldehyde
This protocol is a conceptual outline and would require optimization and validation in a laboratory setting.
Step 1: Protection of 2,3-Dihydroxybenzaldehyde
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Dissolve 2,3-dihydroxybenzaldehyde (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous acetone or DMF).
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Add a base (e.g., K₂CO₃, 2.2 eq) and stir the mixture at room temperature.
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Add a protecting group reagent, such as methoxymethyl chloride (MOMCl, 2.2 eq), dropwise to the suspension.
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Stir the reaction mixture at room temperature overnight.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the resulting protected catechol by column chromatography.
Step 2: Regioselective Chlorination
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Dissolve the protected 2,3-dihydroxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane).
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Add a chlorinating agent, such as N-chlorosuccinimide (NCS, 1.1 eq).
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Stir the reaction at room temperature or with gentle heating, monitoring by TLC. The hydroxyl groups, even when protected, are activating and ortho-, para-directing, making the 5-position susceptible to chlorination.
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Once the starting material is consumed, remove the solvent under reduced pressure.
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Purify the crude product by column chromatography to isolate the chlorinated intermediate.
Step 3: Deprotection
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Dissolve the chlorinated intermediate (1.0 eq) in a suitable solvent (e.g., methanol or a mixture of THF and water).
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Add a strong acid (e.g., concentrated HCl) and stir the mixture at room temperature or with gentle heating.
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Monitor the deprotection by TLC.
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Upon completion, neutralize the reaction mixture and extract the final product with an organic solvent.
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Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purify the final product, 5-Chloro-2,3-dihydroxybenzaldehyde, by recrystallization or column chromatography.
Potential Applications in Drug Discovery and Biochemical Research
While specific biological activities of 5-Chloro-2,3-dihydroxybenzaldehyde are not extensively reported, the broader class of substituted dihydroxybenzaldehydes has shown promise in several therapeutic areas. The non-chlorinated parent compound, 2,3-dihydroxybenzaldehyde, has demonstrated antimicrobial activity against Staphylococcus aureus, a pathogen of significant concern in bovine mastitis[3]. This suggests that the chlorinated analogue could also possess interesting antimicrobial properties worth investigating.
Derivatives of similar chlorinated hydroxybenzaldehydes have been explored for their antimicrobial activities, including against Gram-positive and Gram-negative bacteria[4][5][6]. The aldehyde functional group is a versatile handle for the synthesis of Schiff bases and other derivatives, which often exhibit a wide range of biological effects[5].
Hypothetical Signaling Pathway Inhibition
Given the structural similarity to other phenolic compounds known to inhibit various enzymes, it is plausible that 5-Chloro-2,3-dihydroxybenzaldehyde could act as an inhibitor of signaling pathways crucial for pathogen survival or cancer cell proliferation. For instance, many phenolic compounds are known to inhibit kinases or other enzymes through competitive or non-competitive mechanisms.
Caption: Hypothetical inhibition of an enzymatic pathway by 5-Chloro-2,3-dihydroxybenzaldehyde.
Experimental Workflow for Biological Evaluation: An Antimicrobial Susceptibility Assay
To assess the potential antimicrobial activity of 5-Chloro-2,3-dihydroxybenzaldehyde, a standard broth microdilution assay can be employed to determine the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol
Materials:
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5-Chloro-2,3-dihydroxybenzaldehyde
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Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
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Cation-adjusted Mueller-Hinton Broth (CAMHB)
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Sterile 96-well microtiter plates
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Dimethyl sulfoxide (DMSO)
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Positive control antibiotic (e.g., Vancomycin)
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Incubator (37°C)
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Microplate reader
Procedure:
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Prepare Stock Solution: Dissolve 5-Chloro-2,3-dihydroxybenzaldehyde in DMSO to a high concentration (e.g., 10 mg/mL).
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Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
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Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in CAMHB directly in the 96-well plate to achieve a range of desired concentrations.
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Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound.
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Controls: Include wells with bacteria and CAMHB only (negative control), wells with a known antibiotic (positive control), and wells with CAMHB and the highest concentration of DMSO used (solvent toxicity control).
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Incubation: Incubate the plate at 37°C for 18-24 hours.
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Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Experimental Workflow Diagram
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
5-Chloro-2,3-dihydroxybenzaldehyde represents an under-explored chemical entity with potential for applications in drug discovery and as a versatile building block in organic synthesis. While its synthesis and biological profile are not yet well-defined in the literature, its structural features suggest that it could serve as a valuable scaffold for the development of novel antimicrobial agents or enzyme inhibitors. Further research is warranted to establish efficient synthetic routes and to comprehensively evaluate its biological activity against a range of targets. The protocols and conceptual frameworks presented in this guide offer a starting point for researchers and drug development professionals to unlock the potential of this intriguing molecule.
References
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Kos J, et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-40. [Link]
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NIST. Benzaldehyde, 5-chloro-2-hydroxy-. NIST Chemistry WebBook. [Link]
- Kumar, S., & Sharma, P. (2018). Synthesis, Characterisation and Antimicrobial activity of E-N-(5-Chloro-2 Isopropyl benzylidene) aryl amine. International Journal of Trend in Scientific Research and Development, Volume-2, Issue-3.
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Roman, G. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology, 17(3), 532-544. [Link]
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ResearchGate. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. [Link]
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PubChemLite. 5-chloro-2,3-dihydroxybenzaldehyde (C7H5ClO3). [Link]
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Supporting Information. Synthesis of 2, 5-dihydroxybenzaldehyde. [Link]
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PubChem. 5-Chloro-2,4-dihydroxybenzaldehyde. [Link]
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Schabauer, A., Zutz, C., Lung, B., Wagner, M., & Rychli, K. (2018). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. Frontiers in veterinary science, 5, 148. [Link]
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